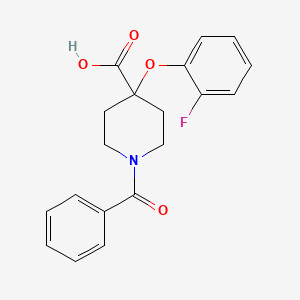
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as BPFA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. BPFA belongs to the class of piperidine carboxylic acids and has a molecular weight of 373.4 g/mol.
Aplicaciones Científicas De Investigación
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been found to have potential therapeutic applications in several scientific research areas. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been investigated for its potential use in treating inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis. Additionally, this compound has been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid is not fully understood, but studies have shown that it acts as a potent inhibitor of several enzymes involved in cancer cell proliferation, including topoisomerase and histone deacetylase. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, this compound has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid is its potent inhibitory effects on cancer cell proliferation and inflammation, making it a promising candidate for the development of new cancer and inflammatory disease therapies. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the toxicity and safety of this compound in humans.
Direcciones Futuras
There are several future directions for 1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid research. One direction is to investigate the potential use of this compound in combination with other cancer and inflammatory disease therapies to enhance their efficacy. Another direction is to optimize the synthesis method to increase the yield and purity of this compound. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans and to investigate its potential use in the treatment of other diseases such as cardiovascular disease and diabetes.
Métodos De Síntesis
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-fluorophenol and 1-benzoyl-4-piperidinone in the presence of a base catalyst. The resulting intermediate is then reacted with diethyl oxalate to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
Propiedades
IUPAC Name |
1-benzoyl-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO4/c20-15-8-4-5-9-16(15)25-19(18(23)24)10-12-21(13-11-19)17(22)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTIZFFUHWZHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)OC2=CC=CC=C2F)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-[(allylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B5355781.png)
![ethyl 1-[2-(4-cyanophenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355782.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5355786.png)
![ethyl 1-[2-(4-propoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5355792.png)
![1-(ethylsulfonyl)-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5355801.png)
![2-(4-biphenylyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5355806.png)
![5-{[4-ethyl-5-oxo-3-(4-piperidinylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]methyl}-N-methyl-2-furamide dihydrochloride](/img/structure/B5355819.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5355832.png)

![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-methylpropanamide](/img/structure/B5355861.png)
![N-({1-[(6-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5355871.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5355879.png)
![2-(cyclopropylmethyl)-N-methyl-N-(2-pyrazinylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5355888.png)
